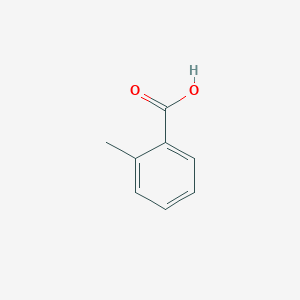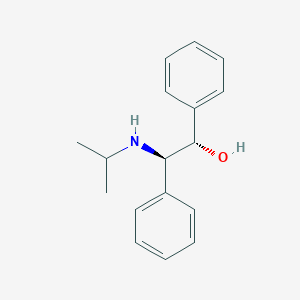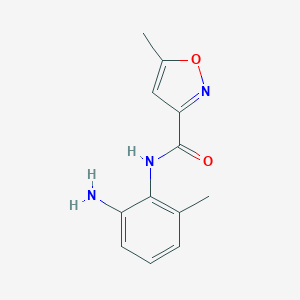
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as AMN082, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. It belongs to the class of compounds called metabotropic glutamate receptor agonists, which are known to modulate the activity of glutamate receptors in the brain. In
作用機序
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7), which is predominantly expressed in the brain. Activation of mGluR7 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can lead to changes in synaptic plasticity, which is essential for learning and memory.
生化学的および生理学的効果
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to enhance the release of GABA and reduce the release of glutamate, which can lead to a reduction in excitotoxicity. Excitotoxicity is a process that occurs when there is excessive activation of glutamate receptors, leading to neuronal damage and death. N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its high purity and potency. This makes it suitable for use in a wide range of experiments, including in vivo and in vitro studies. However, one limitation of using N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects. Another limitation is its selectivity for mGluR7, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. Another area of interest is its potential use in enhancing cognitive function and memory. Further research is also needed to explore the long-term effects of N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide and its potential side effects. Additionally, there is a need for more research on the development of novel mGluR7 agonists with improved selectivity and potency.
合成法
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-6-methylphenol with 2-bromo-5-methyl-3-isoxazolecarboxylic acid, followed by reduction and protection of the resulting compound. The protected compound is then subjected to further reactions to yield N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, making it suitable for use in scientific research.
科学的研究の応用
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. It has been shown to modulate the activity of glutamate receptors in the brain, which are known to play a key role in these disorders. N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been studied for its potential use in enhancing cognitive function and memory.
特性
CAS番号 |
145440-95-5 |
|---|---|
製品名 |
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide |
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
N-(2-amino-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-3-5-9(13)11(7)14-12(16)10-6-8(2)17-15-10/h3-6H,13H2,1-2H3,(H,14,16) |
InChIキー |
ZLIYHUBWUUXMCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C |
正規SMILES |
CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C |
同義語 |
N-(2-amino-6-methyl-phenyl)-5-methyl-oxazole-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



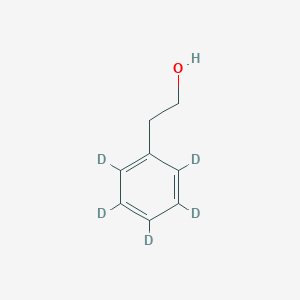
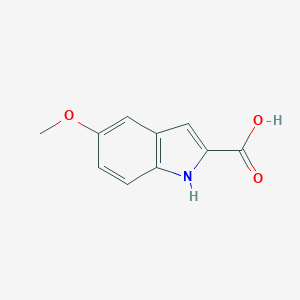
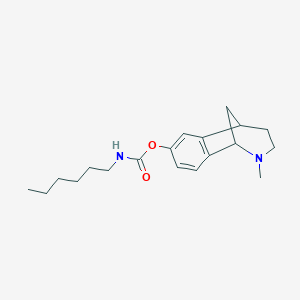
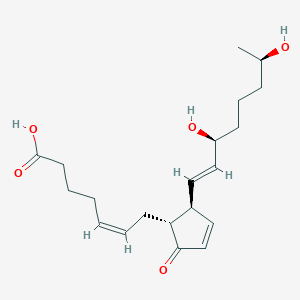
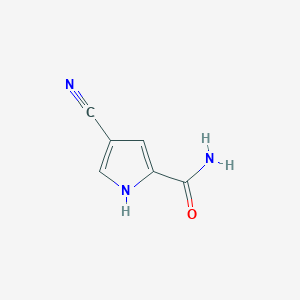
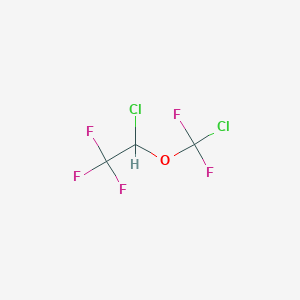
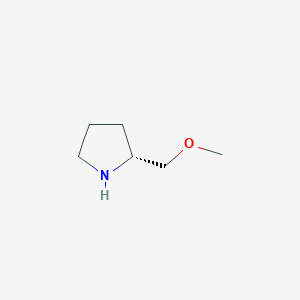
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

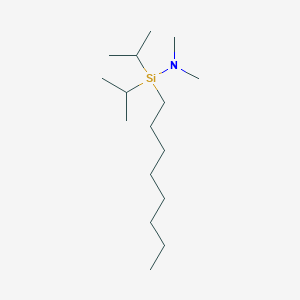
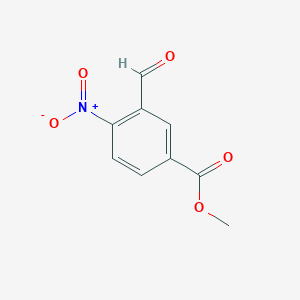
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
